Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a chemical compound with the molecular formula C15H22N2O2 . It is structurally similar to known opioids .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions such as the double Friedel-Crafts reaction .Physical and Chemical Properties Analysis
This compound has a boiling point of 421.6±20.0 °C (Predicted), a density of 1.102±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 7.79±0.10 (Predicted) .Scientific Research Applications
Aromatase Inhibitors for Cancer Treatment
A series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, related to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, have been synthesized and evaluated as inhibitors of estrogen biosynthesis. These compounds showed stronger inhibition of human placental aromatase, suggesting potential applications in the treatment of hormone-dependent breast cancer. Particularly, one derivative exhibited 93-fold stronger inhibition than aminoglutethimide, a drug used for breast cancer treatment, highlighting its significance in medicinal chemistry and oncology research (Hartmann & Batzl, 1986).
Antibacterial and Antifungal Activities
This compound derivatives have been synthesized and screened for their antibacterial and antifungal activities. These studies revealed significant antimicrobial properties, underscoring the potential of these compounds in developing new therapeutic agents against infectious diseases (Bodke & Sangapure, 2003).
Anticancer Agents
Derivatives of this compound have been explored as anticancer agents. A sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated promising anticancer activity, suggesting the utility of these compounds in cancer therapy. Some derivatives showed low IC50 values, indicating strong anticancer activities compared to the reference drug, doxorubicin (Rehman et al., 2018).
Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues, based on this compound, were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds showed significant activity in vitro against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, suggesting their potential as novel therapeutic agents for tuberculosis (Jeankumar et al., 2013).
Novel Insecticides
Research on this compound derivatives has extended to the field of agriculture, specifically in the development of novel insecticides. Derivatives were synthesized and evaluated for their biological activities against the armyworm, demonstrating the potential of these compounds in developing new insecticidal agents with a novel mode of action (Cai et al., 2010).
Future Directions
Properties
IUPAC Name |
ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCDVJXPSHIHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377342 | |
Record name | ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-52-0 | |
Record name | 4-Piperidinecarboxylic acid, 1-(4-aminophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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